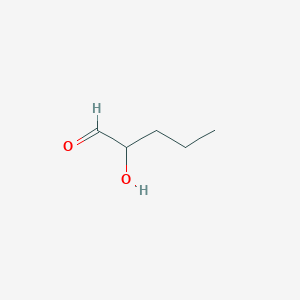

2-Hydroxypentanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

102.13 g/mol |

IUPAC Name |

2-hydroxypentanal |

InChI |

InChI=1S/C5H10O2/c1-2-3-5(7)4-6/h4-5,7H,2-3H2,1H3 |

InChI Key |

SUTLBTHMXYSMSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C=O)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Hydroxypentanal physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypentanal, a bifunctional organic molecule, possesses both a hydroxyl and an aldehyde functional group. This alpha-hydroxy aldehyde is of interest to researchers in various fields, including synthetic organic chemistry and drug development, due to its potential as a versatile building block for the synthesis of more complex molecules. Its reactivity is characterized by the interplay between the nucleophilic hydroxyl group and the electrophilic aldehyde carbon. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis and reactivity, based on available data.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are based on estimations and computational models.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 102.13 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Boiling Point | 151.648 °C at 760 mmHg | --INVALID-LINK-- |

| Melting Point | Not well documented | --INVALID-LINK-- |

| Density | 0.961 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in water and polar organic solvents | --INVALID-LINK-- |

| Flash Point | 53.034 °C | --INVALID-LINK-- |

| Refractive Index | 1.42 | --INVALID-LINK-- |

| Vapor Pressure | 1.363 mmHg at 25°C | --INVALID-LINK-- |

| XLogP3 | 0.4 | --INVALID-LINK-- |

| Topological Polar Surface Area | 37.3 Ų | --INVALID-LINK-- |

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show a characteristic aldehyde proton signal (CHO) between 9-10 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet, and its chemical shift would be dependent on the solvent and concentration. The remaining protons of the propyl chain would appear in the upfield region.

-

¹³C NMR: The carbonyl carbon of the aldehyde would exhibit a signal in the downfield region, typically between 190-215 ppm[1]. The carbon attached to the hydroxyl group would appear in the range of 60-80 ppm.

-

FT-IR: The infrared spectrum would be characterized by a strong, broad absorption band for the O-H stretch of the hydroxyl group around 3400 cm⁻¹. A strong, sharp peak corresponding to the C=O stretch of the aldehyde would be observed around 1720-1740 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) at m/z 102. Common fragmentation patterns for α-hydroxy aldehydes include α-cleavage, leading to the loss of the propyl group (C₃H₇) to give a fragment at m/z 59, and the loss of the formyl group (CHO) to give a fragment at m/z 73. Dehydration (loss of H₂O) could also lead to a fragment at m/z 84.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are scarce. However, general methods for the synthesis of α-hydroxy aldehydes can be adapted.

Synthesis of α-Hydroxy Aldehydes

A common method for the synthesis of α-hydroxy aldehydes is the controlled oxidation of a corresponding 1,2-diol.

Example Protocol: Oxidation of 1,2-Pentanediol

-

Materials: 1,2-Pentanediol, a mild oxidizing agent (e.g., pyridinium chlorochromate - PCC), anhydrous dichloromethane (DCM), silica gel.

-

Procedure:

-

Dissolve 1,2-pentanediol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric amount of PCC to the solution with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel with additional DCM.

-

Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification

Purification of this compound can be challenging due to its potential for self-condensation (aldol reaction) or polymerization, especially under non-neutral pH or elevated temperatures.

Recommended Protocol: Flash Column Chromatography

-

Stationary Phase: Silica gel.

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the solution onto a silica gel column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure at low temperature.

-

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of both alcohols and aldehydes.

Oxidation

The aldehyde group is susceptible to oxidation to a carboxylic acid. Strong oxidizing agents can also affect the hydroxyl group.

-

With Mild Oxidizing Agents (e.g., Tollens' reagent): The aldehyde is selectively oxidized to 2-hydroxypentanoic acid.

-

With Strong Oxidizing Agents (e.g., potassium permanganate): The reaction can lead to the cleavage of the carbon-carbon bond between the carbonyl and the hydroxyl-bearing carbon, in addition to oxidation of the aldehyde.

Reduction

The aldehyde group can be readily reduced to a primary alcohol, forming 1,2-pentanediol.

-

With Hydride Reagents (e.g., Sodium Borohydride, Lithium Aluminum Hydride): These reagents will reduce the aldehyde to a primary alcohol[2][3][4][5][6].

Aldol Reaction

As an aldehyde with an α-hydrogen, this compound can undergo a base- or acid-catalyzed aldol reaction, both as a self-condensation and in crossed-aldol reactions. This can lead to the formation of dimers or larger oligomers. The presence of the α-hydroxyl group can influence the stereochemical outcome of this reaction.

Caption: Base-catalyzed aldol self-condensation of this compound.

Stability

This compound is expected to be unstable under strongly acidic or basic conditions, which can catalyze aldol reactions or other rearrangements[7]. It is also prone to oxidation upon exposure to air. For long-term storage, it is recommended to keep it under an inert atmosphere at low temperatures.

Logical Workflow for Characterization

The following diagram outlines a logical workflow for the characterization of a synthesized sample of this compound.

Caption: A typical workflow for the purification and characterization of this compound.

Conclusion

This compound is a molecule with significant synthetic potential. While comprehensive experimental data remains somewhat limited, this guide consolidates the available information on its physical and chemical properties. Further research into its synthesis, purification, and reactivity will undoubtedly expand its applications in organic chemistry and drug discovery. The provided conceptual diagrams and general experimental approaches offer a foundational framework for researchers working with this and similar α-hydroxy aldehydes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 7. organic chemistry - Stability of hydroxy aldehydes - Chemistry Stack Exchange [chemistry.stackexchange.com]

A Technical Guide to the Synthesis of 2-Hydroxypentanal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-hydroxypentanal, a valuable chiral building block in organic synthesis. The document outlines the primary synthetic methodologies, reaction mechanisms, and detailed experimental protocols. Quantitative data is presented in structured tables for clarity, and reaction pathways are visualized using Graphviz diagrams.

Introduction

This compound, an alpha-hydroxy aldehyde, is a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its bifunctional nature, possessing both a hydroxyl and an aldehyde group, allows for diverse chemical transformations, making it a versatile precursor in complex molecular architectures. This guide explores the primary synthetic routes to this compound, focusing on reaction mechanisms and practical experimental procedures.

Synthetic Methodologies and Reaction Mechanisms

The synthesis of this compound can be principally achieved through two main strategies: the direct alpha-hydroxylation of pentanal and the oxidative cleavage of a suitable precursor, such as 1-hexen-3-ol, via ozonolysis.

Alpha-Hydroxylation of Pentanal

The direct introduction of a hydroxyl group at the alpha-position of pentanal is an atom-economical and straightforward approach. This transformation can be accomplished using various oxidizing agents, with organocatalytic methods offering the potential for enantioselective synthesis.

Reaction Mechanism: Organocatalytic Alpha-Hydroxylation

A common approach involves the use of an organocatalyst, such as proline, which reacts with the pentanal to form a nucleophilic enamine intermediate. This intermediate then attacks an electrophilic oxygen source, followed by hydrolysis to yield the desired this compound and regenerate the catalyst.

An In-depth Technical Guide to the Stereoisomers of 2-Hydroxypentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-hydroxypentanal, a chiral α-hydroxy aldehyde. Due to the presence of a chiral center at the C2 position, this compound exists as a pair of enantiomers: (R)-2-hydroxypentanal and (S)-2-hydroxypentanal. This document details their chemical structures, physicochemical properties, potential synthetic and resolution strategies, and analytical characterization methods. Furthermore, it explores the potential biological significance of these stereoisomers, drawing parallels with other short-chain α-hydroxy aldehydes. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to Stereoisomerism in this compound

This compound is a five-carbon aldehyde with a hydroxyl group attached to the carbon atom adjacent to the carbonyl group (the α-carbon). This α-carbon is a stereocenter, meaning it is bonded to four different groups: a hydrogen atom, a hydroxyl group, a propyl group, and a formyl (aldehyde) group. Consequently, this compound is a chiral molecule and exists as two non-superimposable mirror images, known as enantiomers. These are designated as (R)-2-hydroxypentanal and (S)-2-hydroxypentanal based on the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Racemic this compound | (R)-2-Hydroxypentanal (Predicted) | (S)-2-Hydroxypentanal (Predicted) | Source |

| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 102.13 g/mol | 102.13 g/mol | 102.13 g/mol | --INVALID-LINK-- |

| Boiling Point | 151.6 °C at 760 mmHg (Calculated) | Expected to be similar to racemic form | Expected to be similar to racemic form | --INVALID-LINK-- |

| Density | 0.961 g/cm³ (Calculated) | Expected to be similar to racemic form | Expected to be similar to racemic form | --INVALID-LINK-- |

| Flash Point | 53.0 °C (Calculated) | Expected to be similar to racemic form | Expected to be similar to racemic form | --INVALID-LINK-- |

| Specific Rotation ([α]D) | 0° (by definition) | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer | N/A |

| Solubility | Soluble in water and polar organic solvents | Expected to have similar solubility to the racemic form | Expected to have similar solubility to the racemic form | N/A |

Synthesis and Chiral Resolution

The synthesis of enantiomerically enriched or pure this compound can be approached through two main strategies: asymmetric synthesis to directly obtain a specific enantiomer, or synthesis of the racemic mixture followed by chiral resolution.

Asymmetric Synthesis

Several methods for the enantioselective synthesis of α-hydroxy aldehydes have been reported in the literature and could be adapted for this compound. One promising approach is the organocatalytic asymmetric α-hydroxylation of pentanal.

Experimental Protocol: Organocatalytic Asymmetric α-Hydroxylation (General)

-

Catalyst Preparation: A chiral organocatalyst, such as a proline derivative, is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane, chloroform) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: The aldehyde substrate (pentanal) is added to the catalyst solution.

-

Addition of Oxidant: The oxidizing agent (e.g., nitrosobenzene) is added portion-wise or as a solution at a controlled temperature (often sub-ambient, e.g., 0 °C or -20 °C) to manage the reaction exotherm and enhance enantioselectivity.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched, typically with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) if necessary, followed by extraction with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

Synthesis of Racemic this compound and Chiral Resolution

A more traditional approach involves the synthesis of the racemic mixture followed by separation of the enantiomers.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation (General)

-

Salt Formation: The racemic this compound is reacted with a stoichiometric amount of a chiral resolving agent (e.g., a chiral amine or a chiral carboxylic acid) in a suitable solvent to form a mixture of diastereomeric salts.

-

Fractional Crystallization: The solvent is carefully chosen to exploit the solubility difference between the two diastereomeric salts. One diastereomer will preferentially crystallize out of the solution upon cooling or concentration.

-

Isolation of Diastereomers: The crystallized diastereomer is isolated by filtration. The other diastereomer remains in the mother liquor and can be recovered by evaporation of the solvent.

-

Liberation of Enantiomers: Each diastereomeric salt is then treated with an acid or a base to break the salt and liberate the corresponding pure enantiomer of this compound.

-

Purification: The enantiomers are then purified by extraction and distillation or chromatography.

Analytical Characterization

The characterization of the stereoisomers of this compound involves a combination of spectroscopic and chiroptical techniques.

Table 2: Analytical Techniques for this compound Stereoisomers

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | ¹H and ¹³C NMR spectra would confirm the carbon skeleton and the presence of hydroxyl and aldehyde functional groups. The spectra of the two enantiomers would be identical in an achiral solvent. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Electron ionization (EI) or electrospray ionization (ESI) would show the molecular ion peak (m/z 102). Fragmentation would likely involve loss of water, the propyl group, or the formyl group. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers (determination of enantiomeric excess). | Using a chiral stationary phase, the (R)- and (S)-enantiomers would exhibit different retention times, allowing for their separation and quantification. |

| Polarimetry | Measurement of optical activity. | The pure enantiomers will rotate plane-polarized light to an equal extent but in opposite directions. The racemic mixture will show no optical rotation. |

Biological Significance and Potential Applications

While specific biological activities of this compound stereoisomers are not well-documented, the broader class of short-chain α-hydroxy aldehydes is known to be involved in various biological processes and can exhibit bioactivity.

Potential Biological Roles

Short-chain aldehydes are often products of lipid peroxidation and can act as signaling molecules. α-Hydroxy aldehydes, in particular, can be intermediates in metabolic pathways. It is plausible that the stereoisomers of this compound could interact differently with chiral biological targets such as enzymes and receptors.

Potential Applications in Drug Development

Chiral molecules are of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. If this compound or its derivatives are found to have therapeutic potential, the synthesis and testing of individual enantiomers would be a critical step in the drug development process. The α-hydroxy aldehyde moiety can serve as a versatile synthetic handle for the elaboration into more complex molecular architectures.

Conclusion

The stereoisomers of this compound, (R)- and (S)-2-hydroxypentanal, represent a fundamental example of molecular chirality. While specific experimental data for these enantiomers are sparse, this guide has outlined their predicted properties, potential synthetic and analytical methodologies, and hypothetical biological relevance based on established chemical principles and data for related compounds. Further research into the enantioselective synthesis, chiroptical properties, and biological evaluation of these stereoisomers is warranted to fully elucidate their potential in various scientific and industrial applications. This document serves as a foundational resource to stimulate and guide such future investigations.

Navigating the Stereochemical Landscape: A Technical Guide to (2S)- and (2R)-2-hydroxypentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core differences and characteristics of the enantiomeric pair, (2S)-2-hydroxypentanal and (2R)-2-hydroxypentanal. Due to a scarcity of direct experimental data for these specific molecules, this document draws upon established principles of stereochemistry, computed data, and analogous findings from structurally similar chiral α-hydroxy aldehydes to offer a detailed comparative analysis.

Physicochemical Properties: A Tale of Two Enantiomers

Enantiomers, by definition, are non-superimposable mirror images of each other. Consequently, (2S)-2-hydroxypentanal and (2R)-2-hydroxypentanal share identical physical and chemical properties in an achiral environment. These include melting point, boiling point, density, and solubility. However, their interaction with plane-polarized light and other chiral entities reveals their fundamental difference.

| Property | (2S)-2-hydroxypentanal (Computed) | (2R)-2-hydroxypentanal (Computed) | Data Source |

| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | PubChem |

| Molecular Weight | 102.13 g/mol | 102.13 g/mol | PubChem |

| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | 2 | PubChem |

| Rotatable Bond Count | 3 | 3 | PubChem |

| Optical Rotation | Expected to be equal in magnitude but opposite in sign | Expected to be equal in magnitude but opposite in sign | Inferred |

Table 1: Comparison of Computed Physicochemical Properties.

It is critical to note that the defining differentiating property, optical rotation, is not available as computed data but is a foundational principle of stereochemistry. The (2S)-enantiomer will rotate plane-polarized light in one direction (levorotatory, (-) or dextrorotatory, (+)), while the (2R)-enantiomer will rotate it to an equal degree in the opposite direction.

Synthesis and Chiral Resolution: Crafting Enantiopurity

The synthesis of 2-hydroxypentanal typically results in a racemic mixture, a 50:50 combination of the (2S) and (2R) enantiomers. Achieving enantiopurity requires either enantioselective synthesis or chiral resolution of the racemate.

Representative Racemic Synthesis of a 2-Hydroxyaldehyde

A general and illustrative method for the synthesis of a racemic α-hydroxy aldehyde involves the oxidation of the corresponding vicinal diol.

Experimental Protocol: Oxidation of 1,2-Pentanediol

-

Materials: 1,2-Pentanediol, pyridinium chlorochromate (PCC), dichloromethane (DCM), anhydrous magnesium sulfate, silica gel.

-

Procedure:

-

Dissolve 1,2-pentanediol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add PCC in one portion to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica pad with additional DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield crude racemic this compound.

-

Purify the crude product by flash column chromatography on silica gel.

-

Figure 1: General workflow for the synthesis of racemic this compound.

Chiral Resolution Strategies

Separating the enantiomers from the racemic mixture is a crucial step. Two primary methods are employed:

1. Formation and Separation of Diastereomeric Derivatives: This classical method involves reacting the racemic this compound with a chiral resolving agent to form a mixture of diastereomers. Diastereomers possess different physical properties and can be separated by conventional techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the pure enantiomers.

2. Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.

Experimental Protocol: Chiral HPLC Separation of a Short-Chain Aldehyde (Adapted for this compound)

-

Instrumentation: HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase, such as one coated with a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation. A typical starting point could be 90:10 (v/v) hexane:isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aldehyde carbonyl group absorbs (typically around 210 nm).

-

Procedure:

-

Dissolve the racemic this compound in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute with the optimized mobile phase. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.

-

Figure 2: Workflow for chiral HPLC separation.

Biological Activity and Signaling Pathways: The Stereospecific Divide

The true significance of the difference between (2S)-2-hydroxypentanal and (2R)-2-hydroxypentanal lies in their interactions with the chiral environment of biological systems. Enantiomers can exhibit markedly different pharmacological, toxicological, and metabolic profiles.

Reactive aldehydes are known to be involved in various signaling pathways, often related to oxidative stress. They can modify proteins and DNA, leading to cellular responses. It is plausible that the enantiomers of this compound could differentially modulate these pathways due to stereospecific interactions with key cellular components.

Hypothesized Differential Interaction with Cellular Targets:

-

Enzyme Specificity: Enzymes involved in aldehyde metabolism, such as aldehyde dehydrogenases, are often stereospecific. One enantiomer of this compound may be a preferred substrate, leading to different rates of detoxification and accumulation within the cell.

-

Receptor Binding: If this compound interacts with specific cellular receptors, the binding affinity and subsequent signaling cascade are likely to be enantiomer-dependent.

Signaling Pathways Potentially Affected by Reactive Aldehydes:

Reactive aldehydes are known to impact signaling pathways associated with cellular stress and inflammation. These include:

-

NF-κB Signaling: Aldehydes can activate the NF-κB pathway, a key regulator of inflammatory responses.

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stresses and can be modulated by aldehydes.

-

Nrf2 Pathway: This pathway is a primary regulator of the antioxidant response, and its activation can be triggered by electrophilic species like aldehydes.

Figure 3: Potential signaling pathways affected by reactive aldehydes.

Conclusion and Future Directions

Future investigations should focus on:

-

Developing and publishing detailed experimental protocols for the enantioselective synthesis and chiral resolution of this compound.

-

Characterizing the optical rotation of the pure enantiomers.

-

Conducting in vitro and in vivo studies to elucidate the differential biological activities, metabolic fates, and toxicological profiles of each enantiomer.

-

Investigating the specific interactions of each enantiomer with relevant enzymes and receptors to understand the molecular basis of their differential effects.

Such research will be invaluable for drug development professionals and scientists working in fields where stereochemistry plays a critical role in molecular function and biological outcomes.

A Technical Guide to the Conformational Analysis of 2-Hydroxypentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a critical aspect of understanding the three-dimensional structure of molecules, which in turn governs their physical, chemical, and biological properties. For a molecule like 2-hydroxypentanal, possessing both a hydroxyl and an aldehyde functional group, the conformational landscape is particularly rich due to the presence of multiple rotatable bonds and the potential for intramolecular hydrogen bonding. This guide provides a comprehensive technical overview of the methodologies that can be employed to elucidate the conformational preferences of this compound. It is designed to serve as a practical resource for researchers in academia and industry, offering detailed experimental and computational protocols, illustrative data presentations, and logical workflow diagrams. A thorough understanding of the conformational behavior of this compound is essential for applications ranging from mechanistic studies to the rational design of new chemical entities in drug discovery.

Introduction to the Conformational Landscape of this compound

This compound is a chiral α-hydroxy aldehyde with a flexible three-carbon chain. The key structural features that dictate its conformational behavior are the three rotatable single bonds within its backbone: C1-C2, C2-C3, and C3-C4. Rotation around these bonds gives rise to a multitude of possible three-dimensional arrangements, or conformers. The relative stability of these conformers is determined by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions, most notably the potential for hydrogen bonding between the hydroxyl group at C2 and the carbonyl oxygen of the aldehyde.

The presence of a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen) in close proximity suggests that intramolecular hydrogen bonding could play a significant role in stabilizing certain conformations.[1] This interaction would lead to the formation of a pseudo-five-membered ring, significantly influencing the molecule's preferred shape.

The primary goals of a conformational analysis of this compound are to:

-

Identify the most stable conformers in the gas phase and in different solvents.

-

Quantify the relative energies and populations of these conformers.

-

Determine the key dihedral angles that define the geometry of each stable conformer.

-

Elucidate the role of intramolecular hydrogen bonding in stabilizing specific conformations.

Experimental Approaches to Conformational Analysis

A combination of spectroscopic techniques is typically employed to experimentally probe the conformational equilibrium of a molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[2] Key NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), are sensitive to the molecule's three-dimensional structure and dynamics.

-

Sample Preparation: Prepare a ~10-20 mM solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). The choice of solvent can influence the conformational equilibrium, so it is often informative to perform the analysis in multiple solvents of varying polarity.

-

1D ¹H NMR: Acquire a high-resolution 1D ¹H NMR spectrum. The chemical shifts of the protons, particularly the aldehydic proton and the proton on the hydroxyl-bearing carbon, will be sensitive to the local electronic environment and can provide initial clues about the predominant conformation.

-

Vicinal Coupling Constants (³J): The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is related to the dihedral angle between them via the Karplus equation. By measuring the ³J values from the ¹H NMR spectrum, one can estimate the dihedral angles and thus the conformation around the C-C bonds.

-

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

-

COSY (Correlation Spectroscopy): Use to unambiguously assign the proton resonances by identifying scalar-coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate proton and carbon resonances to assign the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) H-C correlations, which can help in assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (< 5 Å). The presence and intensity of NOE/ROE cross-peaks provide crucial distance constraints for determining the three-dimensional structure of the dominant conformers.

-

-

Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. Changes in the chemical shifts and coupling constants with temperature can provide thermodynamic information about the equilibrium between different conformers.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for detecting intramolecular hydrogen bonding.[3] The stretching frequency of the O-H bond is sensitive to its environment. A free hydroxyl group will have a sharp absorption at a higher frequency (typically ~3600-3650 cm⁻¹), while a hydrogen-bonded hydroxyl group will show a broader absorption at a lower frequency (typically ~3200-3500 cm⁻¹).

-

Sample Preparation: Prepare dilute solutions (e.g., 0.1 M, 0.01 M, 0.001 M) of this compound in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane. Using a non-polar solvent minimizes intermolecular interactions.

-

Data Acquisition: Acquire the IR spectrum in the region of the O-H stretch (4000-3000 cm⁻¹).

-

Concentration Dependence Study: By comparing the spectra at different concentrations, one can distinguish between intramolecular and intermolecular hydrogen bonding. The intensity of the band corresponding to intramolecular hydrogen bonding should be independent of concentration, while the intensity of the band for intermolecular hydrogen bonding will decrease with dilution.

Computational Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods.[4] By calculating the potential energy surface of the molecule, one can identify the stable conformers and predict their relative energies and geometries.

-

Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. This can be done by rotating the key dihedral angles (C1-C2, C2-C3, C3-C4) in discrete steps.

-

Geometry Optimization and Energy Calculation: For each identified conformer, perform a geometry optimization and calculate its energy using an appropriate level of theory. A common approach is to use Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). For higher accuracy, more advanced methods like Møller-Plesset perturbation theory (MP2) can be used.

-

Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

-

Solvent Effects: To model the behavior in solution, implicit or explicit solvent models can be incorporated into the calculations.

Data Presentation

The quantitative results from the experimental and computational analyses should be summarized in clear and concise tables to facilitate comparison.

Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers (Hypothetical Data)

| Conformer | Relative Energy (kcal/mol) | Population (%) | Dihedral Angle O=C-C-O (°) | Dihedral Angle C-C-C-C (°) | H-Bond (O-H···O=C) |

| I | 0.00 | 75.3 | 5.2 | 65.1 | Yes |

| II | 1.25 | 13.5 | -175.8 | 178.9 | No |

| III | 1.80 | 6.8 | 178.3 | 68.3 | No |

| IV | 2.50 | 4.4 | 5.5 | -175.4 | Yes |

Table 2: Experimental NMR Data for the Most Abundant Conformer of this compound in CDCl₃ (Hypothetical Data)

| Protons | δ (ppm) | Multiplicity | ³J (Hz) | Key NOEs |

| H1 (aldehyde) | 9.65 | d | 2.5 | H2 |

| H2 | 4.10 | m | 2.5, 5.8 | H1, H3a, OH |

| H3a | 1.65 | m | 5.8, 8.2, 14.0 | H2, H3b, H4a |

| H3b | 1.50 | m | 5.8, 7.5, 14.0 | H2, H3a, H4b |

| H4a, H4b | 1.40 | m | 7.5, 8.2 | H3a, H3b, H5 |

| H5 (CH₃) | 0.95 | t | 7.4 | H4a, H4b |

| OH | 3.20 | br s | - | H2 |

Visualization of Workflows and Concepts

Graphical representations are invaluable for illustrating the relationships between different conformers and the overall analytical workflow.

Caption: Equilibrium between different conformers of this compound.

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound requires a multi-faceted approach that combines the strengths of experimental spectroscopic techniques and theoretical computational methods. By carefully applying the protocols outlined in this guide, researchers can develop a detailed and accurate model of the conformational landscape of this important molecule. Such a model is fundamental for understanding its reactivity, interactions with biological targets, and for the rational design of new molecules with desired properties in the field of drug development and beyond. The interplay between intramolecular hydrogen bonding and steric effects is expected to be a key determinant of the conformational preferences of this compound, making its study a chemically insightful endeavor.

References

2-Hydroxypentanal: An In-depth Technical Guide to its Reactivity with Nucleophiles and Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypentanal, a member of the α-hydroxy aldehyde class of compounds, possesses a unique chemical architecture that dictates its reactivity. The presence of both a hydroxyl group and an aldehyde functionality on adjacent carbons gives rise to a complex and versatile reaction profile. This technical guide provides a comprehensive overview of the reactivity of this compound with both nucleophilic and electrophilic species. Due to the limited availability of specific experimental data for this compound in the current literature, this document extrapolates from the well-established reactivity patterns of α-hydroxy aldehydes and general aldehyde chemistry. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis and drug development, enabling a predictive understanding of the molecule's behavior in various chemical environments.

Core Reactivity Principles

The reactivity of this compound is primarily governed by two key features:

-

The Electrophilic Carbonyl Carbon: The carbon atom of the aldehyde group is electron-deficient due to the polarization of the carbon-oxygen double bond. This makes it a prime target for attack by nucleophiles.

-

The Acidic α-Hydrogen: The hydrogen atom on the carbon bearing the hydroxyl group (the α-carbon) is acidic. Deprotonation of this hydrogen by a base leads to the formation of an enolate intermediate, which is a potent nucleophile.

These two features allow this compound to react with both nucleophiles and electrophiles, leading to a diverse range of potential products.

Reactivity with Nucleophiles

Nucleophilic attack on this compound predominantly occurs at the electrophilic carbonyl carbon. The general mechanism involves the addition of the nucleophile to the carbonyl group, forming a tetrahedral intermediate which is then typically protonated.

Common Nucleophilic Addition Reactions

A variety of nucleophiles can react with this compound, leading to the formation of different functional groups. Some of the most common and synthetically relevant reactions are detailed below.

-

Cyanohydrin Formation: Reaction with a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), results in the formation of a cyanohydrin. This reaction is significant as it introduces a new carbon-carbon bond and a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

-

Hemiacetal and Acetal Formation: In the presence of an alcohol, this compound can form a hemiacetal. This reaction is typically reversible. With an excess of the alcohol and an acid catalyst, the hemiacetal can be converted to a more stable acetal. The intramolecular reaction between the hydroxyl group at the 2-position and the aldehyde can lead to the formation of a cyclic hemiacetal.

-

Imine Formation: Primary amines react with this compound to form imines (Schiff bases). This reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the imine.

-

Hydride Reduction: Hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), reduce the aldehyde to a primary alcohol, yielding a 1,2-diol (pentane-1,2-diol).

Quantitative Data (Analogous Systems)

| Nucleophile/Reagent | Product Type | Typical Yield (%) | Conditions |

| NaCN, H₂O | Cyanohydrin | 80 - 95 | Aqueous, pH 9-10 |

| Ethanol (excess), H⁺ | Acetal | 75 - 90 | Anhydrous acid catalyst |

| Aniline, H⁺ | Imine | 85 - 95 | Mild acid catalyst, removal of water |

| NaBH₄, Methanol | 1,2-Diol | 90 - 98 | 0 °C to room temperature |

Reactivity with Electrophiles

The reaction of this compound with electrophiles is primarily mediated by the formation of an enolate intermediate. In the presence of a base, the acidic α-hydrogen is removed, creating a nucleophilic enolate that can then react with various electrophiles.

Key Reactions Involving Enolate Intermediates

-

α-Alkylation: The enolate of this compound can be alkylated at the α-carbon using alkyl halides. This reaction is a powerful tool for forming new carbon-carbon bonds. To avoid competing O-alkylation, reaction conditions must be carefully controlled.

-

Aldol Reaction: The enolate can also act as a nucleophile and attack the carbonyl carbon of another molecule of this compound (a self-aldol reaction) or a different aldehyde or ketone (a crossed-aldol reaction). The initial product is a β-hydroxy-α-hydroxy aldehyde, which can sometimes dehydrate upon heating to form an α,β-unsaturated aldehyde.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols for key reactions of α-hydroxy aldehydes. These should be adapted and optimized for this compound based on preliminary small-scale experiments.

General Procedure for Cyanohydrin Formation

-

To a stirred solution of the α-hydroxy aldehyde (1.0 eq) in water at 0 °C, add a solution of sodium cyanide (1.1 eq) in water dropwise.

-

Maintain the pH of the reaction mixture between 9 and 10 by the controlled addition of a weak acid (e.g., acetic acid).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully acidify the reaction mixture with dilute HCl to pH ~5.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Procedure for Acetal Formation

-

Dissolve the α-hydroxy aldehyde (1.0 eq) in an excess of the desired alcohol (e.g., 10 eq of ethanol).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

-

Reflux the mixture for 4-6 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., triethylamine).

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by distillation or column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms of this compound.

Caption: General mechanism of nucleophilic addition to this compound.

Caption: Formation of an enolate and subsequent reaction with an electrophile.

Conclusion

This compound is a versatile molecule with a rich and predictable reactivity profile. Its ability to react with both nucleophiles at the carbonyl carbon and electrophiles via an enolate intermediate makes it a valuable synthon in organic chemistry. While specific quantitative data and optimized protocols for this compound are yet to be extensively documented, the general principles outlined in this guide provide a solid framework for its application in research and development. Further investigation into the specific reaction kinetics and yields of this compound is warranted to fully exploit its synthetic potential.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Hydroxypentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-hydroxypentanal. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous α-hydroxy aldehydes and related carbonyl compounds to predict its thermal behavior. This document outlines potential decomposition pathways, presents hypothetical yet plausible thermogravimetric and differential scanning calorimetry data, and provides detailed experimental protocols for the analysis of its thermal properties. The information herein is intended to serve as a valuable resource for researchers and professionals working with this compound, enabling a proactive approach to its handling, storage, and application in thermally sensitive processes.

Introduction

This compound is an α-hydroxy aldehyde, a class of bifunctional molecules that are of significant interest in various fields, including organic synthesis, materials science, and pharmaceutical development. The presence of both a hydroxyl and an aldehyde group in close proximity imparts unique chemical reactivity and also influences the compound's thermal stability. Understanding the thermal decomposition of this compound is critical for its safe handling, storage, and for predicting its behavior in chemical reactions conducted at elevated temperatures.

This guide will explore the expected thermal stability of this compound and propose its primary decomposition pathways based on established chemical principles and data from similar compounds.

Predicted Thermal Decomposition Profile

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique used to measure the change in mass of a sample as a function of temperature. For a volatile compound like this compound, the initial weight loss observed in a TGA experiment will be due to evaporation. As the temperature increases, thermal decomposition will lead to further mass loss.

Table 1: Hypothetical Thermogravimetric Analysis Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 25 - 150 | 5 - 10 | Evaporation of residual solvent/moisture and initial volatilization of this compound. |

| 150 - 250 | 40 - 50 | Onset of significant thermal decomposition. |

| 250 - 400 | 30 - 40 | Continued decomposition and volatilization of smaller fragments. |

| > 400 | < 10 | Residual char formation. |

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC can detect phase transitions and exothermic or endothermic decomposition processes.

Table 2: Hypothetical Differential Scanning Calorimetry Data for this compound

| Temperature (°C) | Peak Type | Associated Process |

| ~140 - 160 | Endothermic | Boiling/Vaporization |

| ~180 - 220 | Endothermic | Onset of decomposition (e.g., decarbonylation, dehydration). |

| > 250 | Exothermic/Endothermic | Complex decomposition reactions. |

Proposed Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through several pathways, driven by the reactivity of the aldehyde and hydroxyl functional groups. The following are proposed as the primary decomposition routes:

-

Decarbonylation: The loss of carbon monoxide from the aldehyde group is a common thermal decomposition pathway for aldehydes. This would lead to the formation of 1-butanol.

-

Dehydration: The elimination of a water molecule, facilitated by the acidic α-hydrogen and the β-hydroxyl group, would result in the formation of pent-1-en-1-ol, which would likely tautomerize to pentanal.

-

Retro-Aldol Reaction: Cleavage of the C-C bond between the carbonyl carbon and the α-carbon can occur, leading to the formation of smaller aldehydes and ketones.

-

Radical Fragmentation: At higher temperatures, homolytic cleavage of C-C and C-H bonds will generate a variety of smaller radical species, which can then recombine to form a complex mixture of products.

Caption: Proposed thermal decomposition pathways of this compound.

Experimental Protocols

The following protocols are provided as a guide for the experimental determination of the thermal stability and decomposition products of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures at which significant mass loss events occur.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the decomposition products of this compound.

Methodology:

-

Instrument Setup:

-

Pyrolyzer: Set the pyrolysis temperature (e.g., 300°C, 500°C, and 700°C to investigate decomposition at different stages).

-

GC: Use a suitable capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Hold at 40°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

MS: Operate in electron ionization (EI) mode, scanning from m/z 35 to 500.

-

-

Sample Preparation: Place a small amount (µL or µg) of this compound into a pyrolysis tube.

-

Analysis: Pyrolyze the sample and analyze the evolved gases by GC-MS.

-

Data Analysis: Identify the decomposition products by comparing their mass spectra with a library (e.g., NIST).

Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, this guide provides a robust predictive framework based on the known behavior of similar α-hydroxy aldehydes. The proposed decomposition pathways, including decarbonylation, dehydration, and retro-aldol reactions, offer a solid basis for understanding its thermal degradation. The detailed experimental protocols for TGA and Py-GC-MS provide a clear roadmap for researchers to empirically determine the thermal properties of this compound. This information is essential for ensuring the safe and effective use of this compound in research and development, particularly in applications where thermal stress is a factor. Further experimental investigation is encouraged to validate and refine the predictive data presented in this guide.

Spectroscopic Profile of 2-Hydroxypentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Hydroxypentanal. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic values and characteristic data based on its functional groups. It serves as a valuable resource for the identification and characterization of this compound and related α-hydroxy aldehydes in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are derived from established principles of spectroscopy and analysis of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.6 | Doublet | 1H | Aldehyde (CHO) |

| ~4.0 | Multiplet | 1H | Methine (CH-OH) |

| ~3.5 | Singlet (broad) | 1H | Hydroxyl (OH) |

| ~1.6 | Multiplet | 2H | Methylene (CH₂) |

| ~1.4 | Multiplet | 2H | Methylene (CH₂) |

| ~0.9 | Triplet | 3H | Methyl (CH₃) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~205 | Carbonyl (C=O) |

| ~70 | Methine (CH-OH) |

| ~35 | Methylene (CH₂) |

| ~25 | Methylene (CH₂) |

| ~14 | Methyl (CH₃) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3600-3200 | Strong, Broad | O-H | Stretching |

| 2960-2850 | Strong | C-H (alkane) | Stretching |

| 2750-2700 | Medium, Sharp | C-H (aldehyde) | Stretching |

| 1730-1715 | Strong | C=O | Stretching |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 102 | Molecular Ion [M]⁺ |

| 101 | [M-H]⁺ |

| 84 | [M-H₂O]⁺ |

| 73 | [M-CHO]⁺ |

| 57 | [M-CH(OH)CHO]⁺ (α-cleavage) |

| 45 | [CH(OH)CHO]⁺ |

Experimental Protocols

The following sections outline generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube.

-

¹H NMR Spectroscopy : The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 300-600 MHz. A sufficient number of scans would be collected to achieve an adequate signal-to-noise ratio. Chemical shifts would be referenced to the residual solvent peak.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would be acquired on the same instrument, typically operating at a frequency of 75-150 MHz. A proton-decoupled pulse sequence would be used to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Liquid Sample : A thin film of neat this compound would be placed between two salt plates (e.g., NaCl or KBr) for analysis.

-

Solid/KBr Pellet : If the sample is a solid at room temperature, a small amount would be ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

A background spectrum of the empty sample holder or a pure KBr pellet would be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI).

-

The sample would be introduced into the ion source, which is maintained under a high vacuum.

-

The molecules would be bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

The Pivotal Role of 2-Hydroxypentanal in Maillard Reaction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of food chemistry and a significant process in various biological systems, involves a complex cascade of reactions between reducing sugars and amino acids. Among the myriad of intermediates formed, α-hydroxy aldehydes such as 2-hydroxypentanal play a critical, yet often overlooked, role in the development of flavor, color, and potentially bioactive or toxic compounds. This technical guide provides an in-depth exploration of the formation, reaction pathways, and analytical considerations of this compound within the Maillard reaction, serving as a vital resource for researchers in food science, pharmacology, and drug development.

Introduction

The Maillard reaction, initiated by the condensation of a carbonyl group from a reducing sugar with an amino group of an amino acid, peptide, or protein, progresses through a series of complex and interconnected pathways.[1][2] These reactions are responsible for the desirable aromas, flavors, and browning of cooked foods, but also for the formation of potentially harmful compounds like acrylamide and advanced glycation end products (AGEs). Central to the intermediate stages of the Maillard reaction is the formation of a variety of reactive carbonyl species, including α-hydroxy aldehydes. This compound, a five-carbon α-hydroxy aldehyde, is a key intermediate that can arise from both carbohydrate degradation and lipid oxidation, highlighting the intricate interplay between these two major chemical transformation pathways in food and biological systems.[3][4] Understanding the specific role of this compound is crucial for controlling the outcomes of the Maillard reaction, whether to enhance desirable sensory attributes in food or to mitigate the formation of deleterious compounds in biological systems.

Formation Pathways of this compound

This compound can be formed through two primary routes that often intersect within a Maillard reaction environment: the degradation of pentose sugars and the oxidation of lipids.

Formation from Pentose Degradation

Pentoses, such as ribose, are highly reactive in the Maillard reaction. While direct experimental evidence for the formation of this compound from pentoses is not extensively detailed in the literature, its formation can be postulated through established degradation pathways of C5 sugars. One plausible mechanism involves the retro-aldol condensation of pentose-derived intermediates. For instance, the 3-deoxy-pentosone, a key intermediate in the Maillard reaction of pentoses, can undergo fragmentation to yield smaller carbonyl compounds, including C5 hydroxyaldehydes.

Formation from Lipid Oxidation

A more prominent pathway for the formation of this compound is through the oxidation of unsaturated fatty acids, particularly those with double bonds at positions that can yield a C5 aldehyde upon cleavage.[3][4] The interaction between lipid oxidation and the Maillard reaction is a well-established phenomenon.[1][2] Carbonyl compounds generated from lipid oxidation can readily participate in Maillard-type reactions with amino acids. For example, the oxidation of linoleic acid can produce various aldehydes, and it is plausible that this compound is among the array of secondary oxidation products. These lipid-derived aldehydes can then react with amino acids, contributing to the overall pool of Maillard reaction products.

Reaction Pathways of this compound in the Maillard Reaction

Once formed, this compound is a highly reactive intermediate that can participate in several key reactions within the Maillard cascade, significantly influencing the final product profile.

Strecker Degradation

Like other α-dicarbonyl and α-hydroxycarbonyl compounds, this compound can act as a potent agent for the Strecker degradation of amino acids. This reaction involves the transamination of the amino acid, leading to the formation of a Strecker aldehyde (which contributes to the aroma), ammonia, and carbon dioxide. The this compound itself is converted to an aminoketone, which can further react to form pyrazines and other heterocyclic flavor compounds.

Aldol Condensation and Polymerization

The aldehyde and hydroxyl functionalities of this compound make it susceptible to aldol condensation reactions with itself or other carbonyl compounds present in the reaction mixture. These condensation reactions can lead to the formation of larger, more complex molecules, including colored melanoidins. The ability of this compound to polymerize contributes to the browning and complexity of the final Maillard reaction products.

Reaction with Amino Acids

This compound can directly react with the amino groups of amino acids, particularly the ε-amino group of lysine and the sulfhydryl group of cysteine, to form a variety of adducts.

-

Reaction with Lysine: The reaction with lysine is expected to proceed via the formation of a Schiff base, which can then undergo further rearrangements and reactions to form various heterocyclic compounds. The kinetics of the reaction between aldehydes and lysine have been studied, showing a dependence on pH and temperature.[5]

-

Reaction with Cysteine: The thiol group of cysteine is highly nucleophilic and can react with the aldehyde group of this compound to form a thiazolidine derivative.[6] This reaction can trap the aldehyde, potentially altering the course of the Maillard reaction and influencing the final flavor and color profile. The kinetics of cysteine reactions with various electrophiles have been investigated, highlighting the high reactivity of the thiol group.[7][8]

Quantitative Data

Quantitative data on the concentration of this compound in food products and biological systems are scarce in the literature. This is likely due to its transient and reactive nature, making it challenging to isolate and quantify. However, the levels of other aldehydes formed during the Maillard reaction and lipid oxidation have been reported in various food matrices. It is reasonable to assume that the concentration of this compound would be influenced by factors such as the initial concentrations of pentoses and unsaturated lipids, temperature, pH, and the presence of specific amino acids.

Table 1: Factors Influencing the Formation of Aldehydes in Maillard and Lipid Oxidation Reactions

| Parameter | Effect on Aldehyde Formation | Reference(s) |

| Temperature | Increased temperature generally accelerates both the Maillard reaction and lipid oxidation, leading to higher aldehyde concentrations. | [5] |

| pH | pH affects the rate of both Maillard and lipid oxidation reactions. For instance, the reaction of hexanal with lysine increases with increasing pH. | [5] |

| Reactant Concentration | Higher concentrations of reducing sugars, amino acids, and unsaturated lipids lead to a greater formation of aldehydes. | [1][2] |

| Water Activity (aw) | Water activity influences reactant mobility and reaction rates. Intermediate aw values often favor the Maillard reaction. | General Food Chemistry Principles |

| Presence of Metal Ions | Metal ions, such as iron and copper, can catalyze lipid oxidation, thereby increasing the formation of lipid-derived aldehydes. | [8] |

Experimental Protocols

The detection and quantification of a reactive intermediate like this compound require sensitive and specific analytical techniques. The following are detailed methodologies for key experiments that can be adapted for the study of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Aldehyde Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including aldehydes.

Methodology:

-

Sample Preparation:

-

Headspace Solid-Phase Microextraction (HS-SPME): A sample of the food or reaction mixture is placed in a sealed vial and heated to a specific temperature to allow volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase is then exposed to the headspace to adsorb the analytes.[9]

-

Solvent Extraction: For less volatile aldehydes or for creating a more concentrated sample, liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, hexane) can be employed.

-

-

Derivatization: To improve the volatility and chromatographic separation of aldehydes, derivatization is often necessary. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.[9]

-

GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of the derivatized aldehydes.

-

Injection: The analytes are desorbed from the SPME fiber or injected as a liquid sample into the GC inlet.

-

Temperature Program: A temperature gradient is used to elute the compounds based on their boiling points.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Identification is based on the retention time and the fragmentation pattern of the analyte compared to an authentic standard of this compound. Quantification is typically performed using an internal standard.[10]

-

High-Performance Liquid Chromatography (HPLC) for Aldehyde Analysis

HPLC is suitable for the analysis of less volatile aldehydes or for samples that are not amenable to GC analysis.

Methodology:

-

Sample Preparation and Derivatization: Aldehydes are derivatized to introduce a chromophore or fluorophore for sensitive UV or fluorescence detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable hydrazones.[11]

-

The sample is reacted with a solution of DNPH in an acidic medium (e.g., acetonitrile with a small amount of strong acid).

-

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used for the separation of the DNPH derivatives.[12][13]

-

Mobile Phase: A gradient of acetonitrile and water is commonly used as the mobile phase.

-

Detection: The DNPH derivatives are detected using a UV detector at a wavelength of around 360 nm.[12]

-

Quantification: Quantification is achieved by comparing the peak area of the this compound-DNPH derivative to a calibration curve prepared with a standard of the same derivative.[11][13]

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Interplay of Maillard Reaction and Lipid Oxidation in this compound Formation.

Experimental Workflow

Caption: Workflow for the Analysis of this compound.

Conclusion

This compound represents a critical nexus in the complex web of Maillard and lipid oxidation reactions. Its formation from both carbohydrate and lipid precursors underscores the necessity of considering these pathways in concert. As a reactive α-hydroxy aldehyde, it actively participates in key transformations, including Strecker degradation and aldol condensations, which profoundly impact the sensory and physiological properties of thermally processed foods and biological systems. While direct quantitative data remains limited, the analytical frameworks presented here provide a robust starting point for future investigations. A deeper understanding of the role of this compound will empower researchers to better control Maillard reaction outcomes, leading to the development of healthier, more flavorful foods and providing insights into the mechanisms of AGE formation and mitigation in clinical contexts.

References

- 1. Interrelated Routes between the Maillard Reaction and Lipid Oxidation in Emulsion Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Coordinate contribution of lipid oxidation and Maillard reaction to the nonenzymatic food browning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of formation of fluorescent products from hexanal and L-lysine in a two-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. researchgate.net [researchgate.net]

- 12. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxypentanal CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxypentanal, a valuable chiral building block in organic synthesis. This document details its chemical identity, molecular structure, physicochemical properties, and provides insights into its synthesis and potential biological relevance.

Chemical Identity and Molecular Structure

This compound, an alpha-hydroxy aldehyde, is a versatile organic compound with significant potential in synthetic chemistry. Its unique structure, featuring both a hydroxyl and an aldehyde functional group on adjacent carbons, makes it a key intermediate for the synthesis of a variety of more complex molecules.

Molecular Formula: C₅H₁₀O₂[2]

Molecular Structure:

The structure of this compound consists of a five-carbon chain with a hydroxyl group on the second carbon and a terminal aldehyde group. This arrangement results in a chiral center at the C2 position, leading to the existence of two enantiomers: (S)-2-hydroxypentanal and (R)-2-hydroxypentanal.

Structural Representations:

-

IUPAC Name: this compound[2]

-

SMILES: CCCC(C=O)O[2]

-

InChI: InChI=1S/C5H10O2/c1-2-3-5(7)4-6/h4-5,7H,2-3H2,1H3[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 102.13 g/mol | [2][3] |

| Boiling Point | 151.648 °C at 760 mmHg | [1] |

| Density | 0.961 g/cm³ | [1] |

| Flash Point | 53.034 °C | [1] |

| Refractive Index | 1.42 | [1] |

| LogP | 0.34630 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

| Rotatable Bond Count | 3 | [2][3] |

Synthesis of this compound

The synthesis of alpha-hydroxy aldehydes like this compound often involves the oxidation of the corresponding aldehyde. Organocatalytic methods provide a promising route for this transformation under mild conditions.

Experimental Protocol: Organocatalytic Oxidation of Pentanal

This protocol is a general representation of the synthesis of α-hydroxy aldehydes and may be adapted for this compound.

Materials:

-

Pentanal

-

An appropriate organocatalyst (e.g., a proline derivative)

-

An oxidizing agent (e.g., nitrosobenzene)

-

Solvent (e.g., Dimethyl Sulfoxide - DMSO)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of pentanal and the organocatalyst in the chosen solvent, the oxidizing agent is added portion-wise at a controlled temperature (e.g., room temperature).

-

The reaction mixture is stirred until the starting material is consumed, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.

-

The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. Predicted ¹H NMR data for a similar compound, 2-methylpentanal, is available and can serve as a reference point for spectral interpretation.

-

Gas Chromatography (GC): GC is a valuable tool for assessing the purity of this compound and for monitoring the progress of its synthesis. When coupled with a mass spectrometer (GC-MS), it provides a powerful method for both separation and identification.

Biological Significance and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of aldehydes is known to exhibit a range of biological effects. Aldehydes are naturally occurring compounds in many biological systems and can be involved in cellular signaling and metabolic processes.

The dual functionality of this compound makes it a valuable precursor in the synthesis of various biologically active molecules and pharmaceuticals. Its chiral nature is particularly important in drug development, where stereochemistry often plays a critical role in pharmacological activity.

Potential Metabolic Involvement:

The diagram below illustrates a hypothetical metabolic pathway where an alpha-hydroxy aldehyde like this compound could be enzymatically oxidized or reduced, leading to the formation of a carboxylic acid or a diol, respectively. These transformations are common in metabolic pathways for detoxification and biosynthesis.

Caption: Hypothetical metabolic fate of this compound.

Conclusion

This compound is a chiral molecule with significant potential as a building block in organic synthesis. This guide has provided a detailed overview of its chemical and physical properties, along with insights into its synthesis and potential biological relevance. Further research into the specific biological activities and applications of its enantiopure forms could unlock new opportunities in drug discovery and development.

References

The Unfolding Biological Saga of 2-Hydroxypentanal and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 2-Hydroxypentanal in its nascent form remains a molecule of untapped biological potential within publicly accessible research, its derivatives, particularly the 2'-hydroxychalcone family, have emerged as a compelling class of bioactive compounds. This technical guide synthesizes the current understanding of these derivatives, presenting their quantitative biological activities, detailing the experimental methodologies for their synthesis and evaluation, and visualizing the intricate signaling pathways they modulate. The information collated herein aims to serve as a comprehensive resource for researchers navigating the therapeutic landscape of these promising molecules.

Introduction

This compound is a simple five-carbon alpha-hydroxy aldehyde. Currently, there is a notable absence of extensive research into the specific biological activities of the parent compound, this compound. However, the scientific literature is rich with studies on its derivatives, which are often synthesized from precursors like 2-hydroxybenzaldehyde. Among these, 2'-hydroxychalcones have garnered significant attention for their broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antimalarial, and anti-leishmanial activities. This guide will focus on these well-documented derivatives to provide a detailed overview of their biological significance.

Quantitative Biological Activity